Phenanthrene-9-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-9-thiol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of a thiol group (-SH) attached to the ninth carbon of the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-9-thiol typically involves the functionalization of phenanthrene. One common method is the thiolation of 9-bromophenanthrene using thiourea followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using phenanthrene derivatives. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the 9-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-9-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthrene-9-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the thiol group.
9-Phenanthrol: A hydroxyl derivative of phenanthrene.
Phenanthrenequinone: An oxidized form of phenanthrene.
Uniqueness: Phenanthrene-9-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that are not achievable with its analogs.
Properties
CAS No. |
61708-79-0 |
---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
phenanthrene-9-thiol |
InChI |
InChI=1S/C14H10S/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H |
InChI Key |
XDRRLDUVQGNYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.